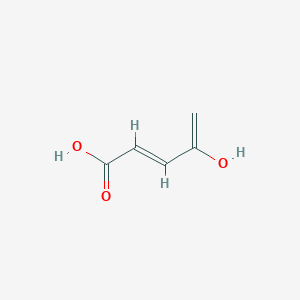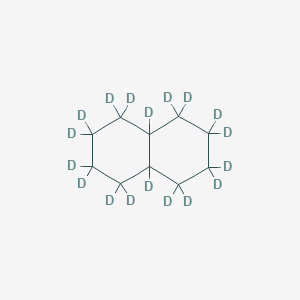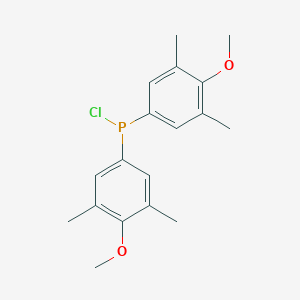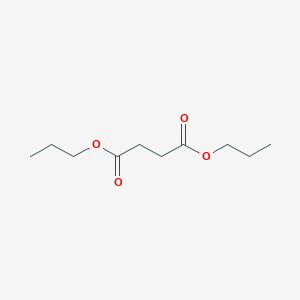
二丙基琥珀酸酯
描述
Dipropyl succinate is a metabolite found in or produced by Saccharomyces cerevisiae . It is a clear, mobile liquid that is soluble in ether but insoluble in water .
Synthesis Analysis
Several attempts have been made to obtain aliphatic dicarboxylic diesters from esterification reaction to develop the biomass-derived platform molecules and green manufacturing processes . In one study, Na3(H2O)6[AlMo6O18(OH)6], an Anderson-type polyoxometalate, was reported as a catalyst for diester synthesis from dicarboxylic acid to diester . The optimal reaction parameters for maximum dipropyl succinate yield (77±2.5%) were identified as 1.19 mol.% catalyst loading, 4.9:1 propanol/succinic acid ratio, 113 °C, and 9.6 h .
Physical And Chemical Properties Analysis
Dipropyl succinate is a clear, mobile liquid that is soluble in ether but insoluble in water . It exists as a liquid between its pour point (-5.9°C) and boiling point (250.8°C) . The molecular weight of Dipropyl succinate is 202.25 g/mol .
科学研究应用
Biomass-Derived Dibasic Acids to Diesters
Dipropyl succinate is used in the synthesis of diesters from biomass-derived dibasic acids . This process involves the esterification of dicarboxylic acids to produce diesters, which are important green chemicals widely used as intermediates for the synthesis of fine chemicals, high-boiling solvents, lubricants, plasticizers, drugs, food preservatives, pharmaceuticals, and cosmetics .
Green Manufacturing Processes
Dipropyl succinate plays a crucial role in green manufacturing processes . It is derived from biomass-based feedstocks and converted into other valuable products. This approach is gaining research impetus among academia and industries as it reduces reliance on traditional fossil energy resources .
Catalyst for Diester Synthesis
Dipropyl succinate is used as a catalyst for diester synthesis . In a study, an Anderson-type polyoxometalate was reported as a catalyst for diester synthesis from dicarboxylic acid to diester, which showed good productivity and selectivity .
Optimization of Diester Synthesis
The synthesis of dipropyl succinate is optimized using response surface methodology (RSM) integrated with the desirability function approach . The optimal reaction parameters for maximum dipropyl succinate yield (77 ± 2.5%) were identified as 1.19 mol.% catalyst loading, 4.9:1 propanol/succinic acid ratio, 113 °C, and 9.6 h .
Catalyst Recycling
Dipropyl succinate synthesis allows for catalyst recycling . Three batches of tests were carried out for catalyst recycling with 78–75% yield even after 6 cycles of esterification .
Investigation of Substrate Scope
The substrate carbon chain was increased for the investigation of substrate scope, achieving satisfactory results . All products were characterized by 1H and 13C nuclear magnetic resonance spectroscopy .
安全和危害
未来方向
The future directions of Dipropyl succinate research could involve further exploration of its synthesis, particularly in the context of green manufacturing processes and biomass-derived platform molecules . Additionally, more research could be conducted to better understand its mechanism of action and potential applications.
作用机制
Target of Action
It is involved in various biochemical reactions as a metabolic intermediate .
Mode of Action
Dipropyl succinate, like other succinate derivatives, participates in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle . In the TCA cycle, succinate is converted into fumarate by the enzyme succinate dehydrogenase, releasing energy in the form of ATP . This process is crucial for cellular respiration and energy production.
Biochemical Pathways
Dipropyl succinate is involved in the TCA cycle, a central metabolic pathway in all aerobic organisms . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetate derived from carbohydrates, fats, and proteins into carbon dioxide . In addition to energy production, the TCA cycle also provides precursors for many biosynthetic pathways.
Pharmacokinetics
It is known that the compound is a clear, mobile liquid that is soluble in ether but insoluble in water . It exists as a liquid between its pour point (-5.9°C) and boiling point (250.8°C) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The primary result of dipropyl succinate’s action is the production of energy in the form of ATP during the TCA cycle . This energy is essential for various cellular processes. Additionally, the conversion of succinate to fumarate in the TCA cycle also leads to the reduction of FAD to FADH2, which is a crucial step in the electron transport chain .
Action Environment
The action of dipropyl succinate is influenced by various environmental factors. For instance, the presence of a catalyst can significantly enhance the yield of dipropyl succinate . The reaction parameters, such as the catalyst concentration, propanol to succinic acid molar ratio, reaction time, and temperature, can also affect the yield of dipropyl succinate .
属性
IUPAC Name |
dipropyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHZCPHKDJWHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239018 | |
| Record name | Succinic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
925-15-5 | |
| Record name | Dipropyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinic acid, dipropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the research on inorganic ligand-supported catalysts relate to the production of dipropyl succinate?
A1: While the paper doesn't directly synthesize dipropyl succinate, it explores the production of diesters from dibasic acids, a category to which succinic acid belongs []. Dipropyl succinate can be synthesized through the esterification reaction of succinic acid with propanol. The research focuses on optimizing this esterification process using inorganic ligand-supported catalysts. These catalysts offer potential advantages such as improved selectivity, milder reaction conditions, and easier separation, ultimately contributing to a more sustainable and efficient production of dipropyl succinate and similar diesters [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



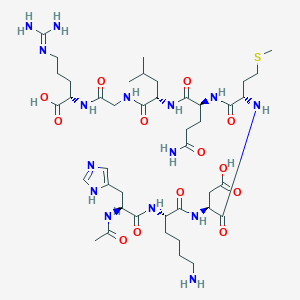



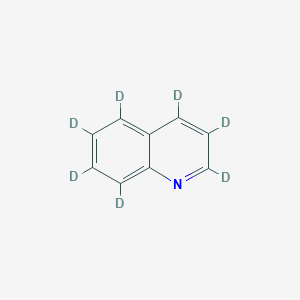
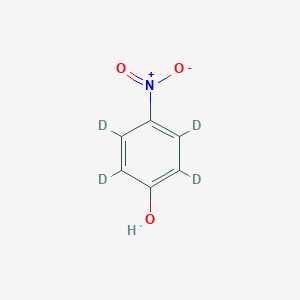
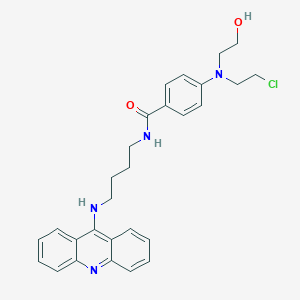
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)
